N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride
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Description
N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride is a useful research compound. Its molecular formula is C31H36Cl2N4O3 and its molecular weight is 583.55. The purity is usually 95%.
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Biological Activity
N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H28ClN5O
- Molecular Weight : 421.94 g/mol
- CAS Number : 152504-09-1
The compound exhibits a multifaceted mechanism of action, primarily targeting various biological pathways:
- Inhibition of Viral Replication : Preliminary studies suggest that similar compounds in the quinazoline family inhibit viral replication, particularly against adenoviruses by targeting DNA replication processes .
- Antimicrobial Activity : The compound has shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with IC50 values indicating moderate to strong activity .
- Enzyme Inhibition : It functions as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antiviral Studies : A study on similar quinazoline derivatives demonstrated significant antiviral activity with selectivity indexes exceeding 100 against adenoviruses, suggesting that this compound could be a candidate for further antiviral research .
- Antibacterial Efficacy : A comprehensive evaluation of synthesized compounds revealed that derivatives with similar structures exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis, indicating the potential utility of this compound in treating bacterial infections .
- Neuropharmacological Applications : The compound's ability to inhibit AChE suggests its relevance in treating Alzheimer's disease and other cognitive disorders, where cholinergic signaling is compromised .
Properties
IUPAC Name |
N-(6-aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClN4O3.ClH/c1-39-26-14-6-22(7-15-26)8-17-29-35-28-16-11-24(23-9-12-25(32)13-10-23)20-27(28)31(38)36(29)21-30(37)34-19-5-3-2-4-18-33;/h6-7,9-16,20H,2-5,8,17-19,21,33H2,1H3,(H,34,37);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRAEIWJOLWOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC3=C(C=C(C=C3)C4=CC=C(C=C4)Cl)C(=O)N2CC(=O)NCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460757-48-4 |
Source
|
Record name | N-(6-aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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